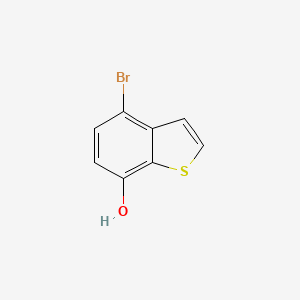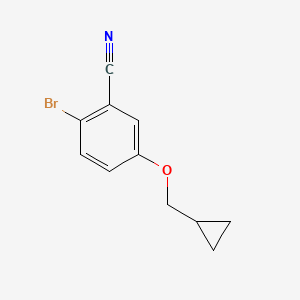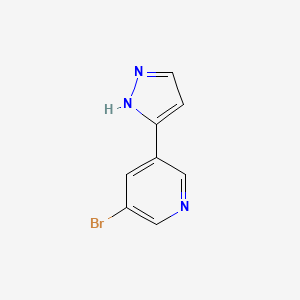
3-bromo-5-(1H-pyrazol-5-yl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-5-(1H-pyrazol-5-yl)pyridine is a brominated heterocyclic aromatic organic compound It features a pyridine ring substituted with a bromine atom at the 3-position and a pyrazol-5-yl group at the 5-position
Synthetic Routes and Reaction Conditions:
Halogenation: The compound can be synthesized through the halogenation of pyridine derivatives. Bromination of 5-(1H-pyrazol-5-yl)pyridine using bromine (Br2) in the presence of a suitable catalyst (e.g., iron(III) bromide) can yield this compound.
Cross-Coupling Reactions: Another method involves cross-coupling reactions such as the Suzuki-Miyaura coupling. This involves reacting a pyridine derivative with a bromo-substituted pyrazole using a palladium catalyst and a suitable base.
Industrial Production Methods: Industrial production typically involves optimizing these synthetic routes for large-scale synthesis. This includes the use of continuous flow reactors, improved catalyst systems, and efficient separation techniques to ensure high yield and purity.
Types of Reactions:
Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles like ammonia (NH3) or amines.
Common Reagents and Conditions:
Oxidation: KMnO4, H2O2, heat.
Reduction: LiAlH4, NaBH4, in anhydrous ether.
Substitution: NH3, amines, in the presence of a base.
Major Products Formed:
Oxidation: Various oxidized derivatives of the compound.
Reduction: Reduced forms of the compound.
Substitution: Amine-substituted derivatives.
Scientific Research Applications
3-Bromo-5-(1H-pyrazol-5-yl)pyridine has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, particularly in the construction of more complex heterocyclic compounds.
Biology: The compound can be used as a probe in biological studies to understand cellular processes.
Industry: It is used in the manufacture of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism by which 3-bromo-5-(1H-pyrazol-5-yl)pyridine exerts its effects depends on its specific application. For example, in drug discovery, it may interact with specific molecular targets such as enzymes or receptors, leading to biological effects. The exact pathways involved would depend on the biological context and the specific derivatives formed.
Comparison with Similar Compounds
3-Chloro-5-(1H-pyrazol-5-yl)pyridine
3-Iodo-5-(1H-pyrazol-5-yl)pyridine
3-Fluoro-5-(1H-pyrazol-5-yl)pyridine
Uniqueness: 3-Bromo-5-(1H-pyrazol-5-yl)pyridine is unique due to its bromine atom, which imparts different chemical reactivity compared to other halogenated analogs. This can lead to distinct biological activities and industrial applications.
Properties
Molecular Formula |
C8H6BrN3 |
|---|---|
Molecular Weight |
224.06 g/mol |
IUPAC Name |
3-bromo-5-(1H-pyrazol-5-yl)pyridine |
InChI |
InChI=1S/C8H6BrN3/c9-7-3-6(4-10-5-7)8-1-2-11-12-8/h1-5H,(H,11,12) |
InChI Key |
BMWWJZQQLWJCKY-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(NN=C1)C2=CC(=CN=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


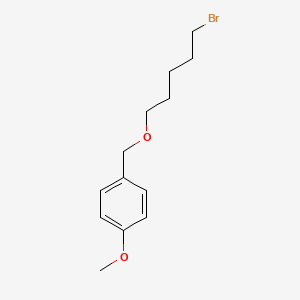
![[2-Hydroxy-3-[2-hydroxy-3-[2-hydroxy-3-[2-hydroxy-3-[2-hydroxy-3-[2-hydroxy-3-[2-hydroxy-3-[2-hydroxy-3-[2-hydroxy-3-(2-hydroxy-3-octadec-9-enoyloxypropoxy)propoxy]propoxy]propoxy]propoxy]propoxy]propoxy]propoxy]propoxy]propyl] octadec-9-enoate](/img/structure/B15356078.png)
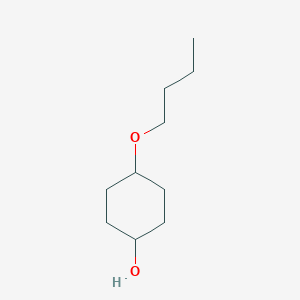
![N-[4-(4-methylpyridin-3-yl)phenyl]propane-1-sulfonamide](/img/structure/B15356095.png)
![4-[(4-Bromophenyl)methoxy]-2,6-dimethylaniline](/img/structure/B15356101.png)
![4-[3,5-bis(1-methylethyl)-4-oxo-2,5-cyclohexadien-1-ylidene]-2,6-dimethyl-2,5-Cyclohexadien-1-one](/img/structure/B15356103.png)
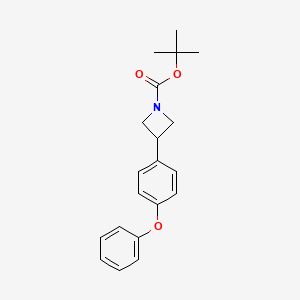
![Tert-butyl 4-[[1-(4-iodophenyl)-2,3-dihydroindol-4-yl]oxy]piperidine-1-carboxylate](/img/structure/B15356124.png)
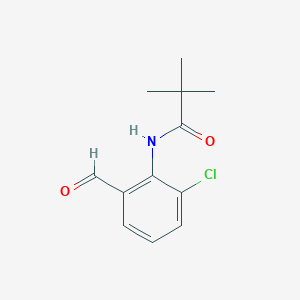
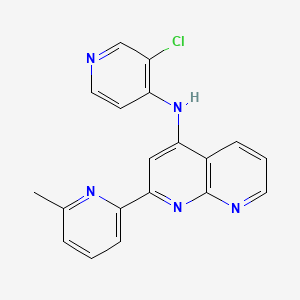
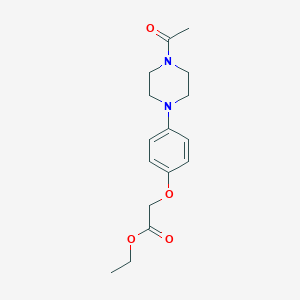
![8-(1-Methylindazol-5-yl)-[1,2,4]triazolo[1,5-a]pyrazin-2-amine](/img/structure/B15356147.png)
